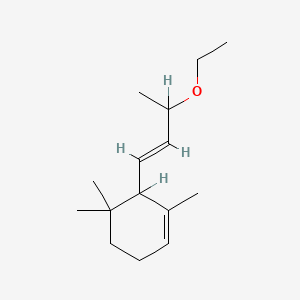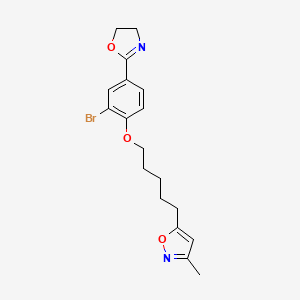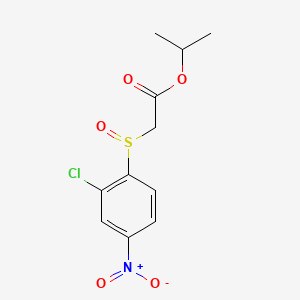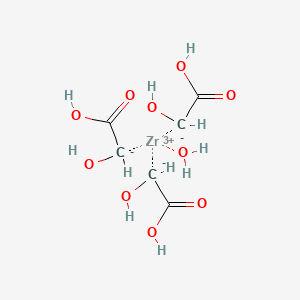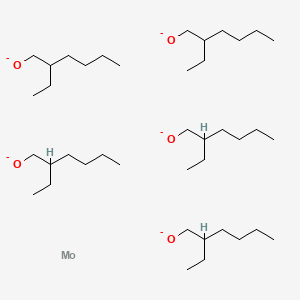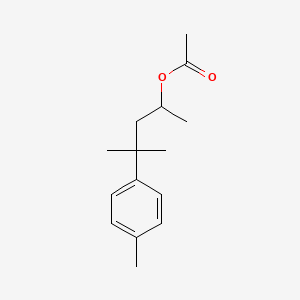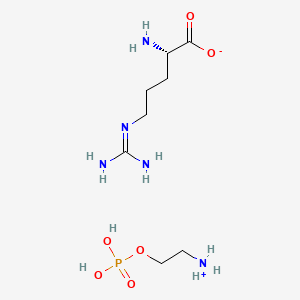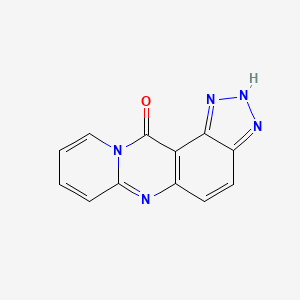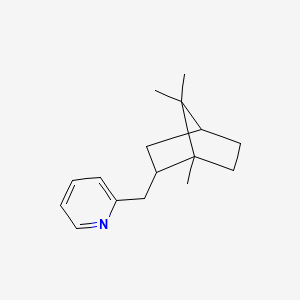
2-((1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)methyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1,7,7-Trimethylbicyclo(221)hept-2-yl)methyl)pyridine is a complex organic compound characterized by its bicyclic structure fused with a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)methyl)pyridine typically involves the reaction of 2-pyridinemethanol with camphene under specific conditions. The reaction is usually catalyzed by an acid, such as sulfuric acid, to facilitate the formation of the bicyclic structure. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)methyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, which can be facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens, alkylating agents, varying temperatures and solvents.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of reduced bicyclic derivatives.
Substitution: Formation of halogenated or alkylated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-((1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)methyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2-((1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)methyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The compound may also influence various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bornyl acetate: Shares a similar bicyclic structure but lacks the pyridine ring.
Camphor: Another bicyclic compound with a ketone functional group.
Isobornyl acetate: Similar in structure but with different functional groups.
Uniqueness
2-((1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)methyl)pyridine is unique due to the presence of the pyridine ring, which imparts distinct chemical properties and potential applications. The combination of the bicyclic structure and the pyridine ring allows for versatile reactivity and interactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
85223-26-3 |
|---|---|
Molekularformel |
C16H23N |
Molekulargewicht |
229.36 g/mol |
IUPAC-Name |
2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)methyl]pyridine |
InChI |
InChI=1S/C16H23N/c1-15(2)12-7-8-16(15,3)13(10-12)11-14-6-4-5-9-17-14/h4-6,9,12-13H,7-8,10-11H2,1-3H3 |
InChI-Schlüssel |
XNJSUSZCIUSQHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC1(C(C2)CC3=CC=CC=N3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


